Entecavir 3''-O-β-D-Glucuronide
Description
Overview of Entecavir (B133710) as a Nucleoside Analog Antiviral Agent
Entecavir is a guanosine (B1672433) nucleoside analog that exhibits selective activity against the hepatitis B virus (HBV). drugbank.com Its structure mimics that of the natural deoxyguanosine, allowing it to interfere with the viral replication cycle.
Entecavir effectively halts HBV replication by targeting the viral DNA polymerase, a key enzyme in the virus's life cycle. drugbank.comyoutube.com It competitively inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and the synthesis of the positive strand of HBV DNA. drugbank.com By disrupting these critical steps, Entecavir suppresses viral load in the blood. nih.govnih.gov
Upon entering a cell, Entecavir undergoes a crucial activation process known as phosphorylation. drugbank.comnih.gov Cellular kinases add three phosphate (B84403) groups to the Entecavir molecule, converting it into its active triphosphate form. drugbank.com This active metabolite, Entecavir triphosphate, is the entity that directly competes with the natural substrate, deoxyguanosine triphosphate, for incorporation into the elongating viral DNA chain. drugbank.comnih.gov This incorporation ultimately leads to the termination of DNA synthesis. nih.gov
Fundamental Principles of Drug Metabolism and Phase II Conjugation
The body possesses a sophisticated system for metabolizing and eliminating foreign compounds (xenobiotics), including drugs like Entecavir. This process is broadly divided into Phase I and Phase II reactions.
Phase II metabolism, also known as conjugation, involves the attachment of endogenous molecules to a drug or its metabolites, rendering them more water-soluble and easier to excrete. drughunter.comnumberanalytics.com Glucuronidation is a major Phase II pathway, responsible for the metabolism of a significant portion of drugs. nih.gov This process is vital for detoxifying and eliminating potentially harmful substances from the body. frontiersin.org
Glucuronidation is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes facilitate the transfer of glucuronic acid from a high-energy donor molecule, UDP-glucuronic acid (UDPGA), to the drug molecule. nih.govjove.com The resulting glucuronide conjugate is more polar and readily eliminated from the body, primarily through urine or bile. nih.gov UGTs can act on various functional groups, including hydroxyl, carboxyl, amine, and thiol groups. jove.com
Identification and Role of Entecavir 3''-O-β-D-Glucuronide as a Major Metabolite of Entecavir
While Entecavir is not extensively metabolized by the cytochrome P450 (CYP450) system, it does undergo Phase II metabolism. drugbank.comnih.gov Following administration, minor amounts of Phase II metabolites, specifically glucuronide and sulfate (B86663) conjugates, have been observed. nih.gov The primary of these is this compound. The formation of this glucuronide conjugate facilitates the elimination of Entecavir from the body.
| Feature | Description |
| Metabolic Pathway | Phase II Conjugation (Glucuronidation) |
| Key Enzyme Family | UDP-glucuronosyltransferases (UGTs) |
| Major Metabolite | This compound |
| Purpose of Metabolism | Increased water solubility for excretion |
Overview of Entecavir Metabolic Fate: Predominant Renal Excretion of Unchanged Drug and Minor Metabolite Formation
The primary route of elimination for entecavir is through the kidneys, with a substantial portion of the administered dose being excreted as the unchanged parent drug. amazonaws.compdr.net Studies have shown that between 62% and 73% of an entecavir dose is recovered in the urine as the unchanged compound. pdr.net This high percentage of renal excretion highlights the kidney's crucial role in clearing the drug from the body. pdr.netnih.gov The renal clearance of entecavir is efficient, suggesting that both glomerular filtration and active tubular secretion are involved in its elimination. amazonaws.compdr.netnih.gov
While the majority of entecavir is cleared unchanged, a small fraction undergoes metabolism to form minor metabolites. amazonaws.com The metabolic processes involved are not mediated by the cytochrome P450 (CYP450) enzyme system, which is a common pathway for the metabolism of many other drugs. amazonaws.compdr.net Instead, entecavir undergoes minor phase II conjugation reactions, including glucuronidation and sulfation. amazonaws.com
Table 1: Entecavir Elimination Characteristics
| Parameter | Value/Description | Source |
| Primary Elimination Route | Renal Excretion | amazonaws.compdr.netnih.gov |
| Percentage of Unchanged Drug in Urine | 62% - 73% | pdr.net |
| Renal Clearance Mechanism | Glomerular Filtration and Net Tubular Secretion | amazonaws.compdr.netnih.gov |
| Metabolic Pathways | Minor Phase II conjugation (glucuronidation, sulfation) | amazonaws.com |
| CYP450 System Involvement | Not a substrate, inhibitor, or inducer | amazonaws.compdr.net |
Significance of Glucuronide Conjugation in Entecavir Elimination Pathways
Glucuronidation is a major phase II metabolic pathway that enhances the water solubility of various substances, including drugs, facilitating their excretion from the body. hyphadiscovery.comstudysmarter.co.uknih.govwikipedia.org This process involves the attachment of a glucuronic acid molecule to the drug, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). studysmarter.co.ukwikipedia.orgjove.com The resulting glucuronide conjugates are more polar and are readily eliminated through urine or bile. nih.gov
Rationale for Dedicated Academic Research on this compound
While this compound is a minor metabolite, dedicated academic research into its characteristics is warranted for several reasons. A thorough understanding of all metabolic pathways, even minor ones, is crucial for a complete pharmacokinetic profile of a drug. This knowledge can be particularly important in specific patient populations where primary elimination pathways may be altered, such as in individuals with renal impairment. amazonaws.com
Furthermore, investigating the formation and disposition of this glucuronide metabolite can provide insights into the specific UGT enzymes involved in entecavir metabolism. This information is valuable for predicting potential drug-drug interactions with co-administered medications that are also substrates or inhibitors of these enzymes. Although entecavir itself is not a significant inhibitor or inducer of the major CYP450 enzymes, understanding its interactions with other metabolic pathways remains a key area of research. amazonaws.compdr.net
The chemical synthesis and characterization of this compound as a reference standard are also essential for analytical purposes. chemicalbook.combiomart.cn This allows for the accurate quantification of the metabolite in biological samples, which is fundamental for detailed pharmacokinetic studies.
Properties
Molecular Formula |
C₁₈H₂₃N₅O₉ |
|---|---|
Molecular Weight |
453.4 |
Synonyms |
2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one 3’’-O-β-D-Glucuronide; |
Origin of Product |
United States |
Enzymatic Biotransformation and Kinetic Characterization of Entecavir Glucuronidation
UDP-Glucuronosyltransferase (UGT) Superfamily and Isoform Specificity
Classification and Distribution of UGT Enzymes
The UGTs are a critical family of phase II drug-metabolizing enzymes responsible for the conjugation of a wide array of endogenous and xenobiotic compounds. In humans, this superfamily is categorized into four families: UGT1, UGT2, UGT3, and UGT8. The UGT1 and UGT2 families are the most significant for drug metabolism.
The UGT1A locus on chromosome 2 is unique, containing a series of unique first exons that are differentially spliced to a set of common exons (2-5), giving rise to nine distinct UGT1A isoforms (UGT1A1, UGT1A3, UGT1A4, UGT1A5, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10). The UGT2 family is divided into the UGT2A and UGT2B subfamilies, encoded by separate genes.
These enzymes are predominantly located in the endoplasmic reticulum of various tissues. The liver expresses the highest concentration and variety of UGTs, playing a central role in systemic drug clearance. However, UGTs are also significantly expressed in extrahepatic tissues, including the gastrointestinal tract (e.g., UGT1A8, UGT1A10), kidneys (e.g., UGT1A9, UGT2B7), and lungs, where they contribute to first-pass metabolism and local detoxification.
Identification of Specific UGT Isoforms Mediating Entecavir (B133710) Glucuronidation (e.g., UGT1A, UGT2B subfamilies)
While it is established that Entecavir undergoes minor glucuronidation, the specific UGT isoforms responsible for the formation of Entecavir 3''-O-β-D-Glucuronide have not been definitively identified in publicly available scientific literature. The process of identifying, or "phenotyping," the responsible enzymes typically involves a series of in vitro experiments.
In Vitro Studies Using Recombinant UGTs
The most direct method for determining which UGT isoforms metabolize a drug is through the use of recombinant human UGTs. nih.gov This approach involves incubating the drug candidate with a panel of individual UGT isoforms that have been expressed in a cell line, such as baculovirus-infected insect cells or human embryonic kidney (HEK293) cells. nih.govbioivt.com The rate of metabolite formation or substrate depletion is then measured for each individual isoform, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The isoforms that demonstrate the highest activity are identified as the primary contributors to the drug's glucuronidation. nih.gov
For Entecavir, such studies would be necessary to pinpoint the specific UGT1A or UGT2B subfamily members involved in its conjugation. However, the results of such specific phenotyping studies for Entecavir have not been reported in the reviewed literature, likely because its metabolism is a minor clearance pathway. bms.com
Human Liver Microsome and Hepatocyte Studies
To complement recombinant enzyme data and understand metabolism in a more physiologically relevant context, studies are often conducted using human liver microsomes (HLM) or intact human hepatocytes. bdj.co.jp HLMs are vesicles of the endoplasmic reticulum that contain a rich complement of UGT and Cytochrome P450 enzymes. bdj.co.jp Hepatocytes are considered the "gold standard" as they contain the full spectrum of metabolic enzymes, cofactors, and transporters. bdj.co.jp
Studies using these systems have confirmed that Entecavir is not significantly metabolized. bms.comnih.gov Experiments with HLM have shown that Entecavir does not act as a substrate, inhibitor, or inducer of the major cytochrome P450 enzymes. bms.com While these studies support the observation that minor glucuronide and sulfate (B86663) conjugates are formed, detailed kinetic analysis and isoform-specific contributions to Entecavir glucuronidation within these systems are not extensively detailed in published research.
Kinetic Parameters of Entecavir Glucuronidation
Determination of Michaelis-Menten Kinetics (K_m, V_max) in In Vitro Systems
The efficiency of an enzyme-catalyzed reaction, such as the glucuronidation of Entecavir, is described by its kinetic parameters, primarily the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).
K_m (Michaelis-Menten Constant): Represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the affinity of the enzyme for its substrate; a low K_m value indicates a high affinity.
V_max (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
These parameters are determined by incubating the substrate (Entecavir) at various concentrations with the enzyme source (such as a specific recombinant UGT or HLM) and measuring the initial rate of metabolite formation. nih.gov By plotting the reaction velocity against the substrate concentration, a saturation curve is generated, from which K_m and V_max can be calculated using non-linear regression analysis or a linearized plot like the Lineweaver-Burk plot. nih.govnih.gov
Assessment of Enzyme Inhibition Profiles (e.g., IC50 values)
There is limited specific data available regarding the inhibitory effects of Entecavir or its glucuronide metabolite on UGT enzymes. According to information from the U.S. Food and Drug Administration (FDA), at concentrations significantly higher than those observed in humans, Entecavir did not inhibit major human cytochrome P450 (CYP450) enzymes. fda.gov However, specific IC50 values for the inhibition of UGT isoforms by Entecavir or this compound are not provided in the available literature. Research into the potential for drug-drug interactions arising from the inhibition of UGT enzymes is crucial, as potent inhibition can affect the metabolism of co-administered drugs. nih.govnih.gov
Evaluation of Enzyme Induction Effects
Information regarding the potential of Entecavir to induce UGT enzymes is not extensively detailed in the available research. However, studies have shown that Entecavir does not induce human CYP450 enzymes such as 1A2, 2C9, 2C19, 3A4, 3A5, and 2B6 at concentrations far exceeding those seen in clinical practice. fda.gov This suggests that the likelihood of Entecavir affecting the pharmacokinetics of other drugs through CYP450 induction is low. fda.gov Further investigation would be required to definitively determine its effects on the induction of various UGT isoforms.
Species Differences in Entecavir Glucuronidation
Preclinical animal models are fundamental in understanding the metabolic profile of new drug candidates. However, significant interspecies differences in drug metabolism are common and can impact the translation of animal data to human clinical outcomes.
Comparative Metabolic Studies in Pre-clinical Animal Models (e.g., rats, mice)
Pharmacokinetic studies of Entecavir have been conducted in various animal models, including rats, mice, and dogs, revealing differences in its absorption, distribution, metabolism, and excretion.
In rats, after oral administration, the time to reach maximum plasma concentration (Tmax) is approximately 1.7 hours, with an elimination half-life (t1/2) of about 5.3 hours. thieme-connect.de In dogs, the Tmax is slightly shorter at 1.5 hours, and the half-life is also shorter at 3.8 hours. thieme-connect.de Studies in transgenic mice expressing the hepatitis B virus showed that Entecavir effectively reduced viral DNA levels. nih.gov These animal studies are crucial for establishing the initial efficacy and safety profile of the drug. However, the specific profiles and quantities of glucuronide metabolites formed in these species compared to humans are not always directly comparable.
Below is an interactive table summarizing key pharmacokinetic parameters of Entecavir in different preclinical animal models.
| Species | Dosage | Tmax (hours) | Cmax (µg/mL) | t1/2 (hours) |
| Rat | 20 mg/kg (oral) | 1.7 ± 0.7 | 2.4 ± 0.8 | 5.3 ± 1.4 |
| Dog | 4 mg/kg (oral) | 1.5 ± 0.4 | 5.0 ± 0.9 | 3.8 ± 1.3 |
| Mouse | 0.032-3.2 mg/kg/day (oral) | N/A | N/A | N/A |
Data for mice focuses on efficacy rather than specific pharmacokinetic parameters in this context. Data sourced from thieme-connect.denih.gov.
Implications of Interspecies Variability for Translational Research
The differences in drug metabolism between animal species and humans present a significant challenge in drug development. nih.gov Enzymes responsible for metabolism, including UGTs, can vary in their expression levels and catalytic activities across species. nih.govrug.nl This variability means that the metabolic profile of a drug in a preclinical model may not accurately predict its metabolism in humans. nih.gov For instance, the specific UGT isoforms that are minor in an animal species could be major contributors to metabolism in humans, and vice-versa.
To bridge this gap in translational research, humanized animal models, such as mice with human UGT genes, have been developed. nih.gov These models can provide a more accurate prediction of human drug glucuronidation and potential toxicities. nih.gov Without specific data on the UGT isoforms involved in Entecavir glucuronidation in different species, it is challenging to select the most appropriate animal model that mimics human metabolism for this specific pathway. Therefore, a cautious approach is necessary when extrapolating findings on Entecavir glucuronidation from animal studies to human clinical scenarios.
Disposition and Elimination Mechanisms of Entecavir 3 O β D Glucuronide
Overview of Metabolite Excretion Pathways (e.g., Renal, Biliary)
Entecavir (B133710) is primarily eliminated from the body through the kidneys, with a significant portion of the drug being excreted unchanged in the urine. nih.govamazonaws.comnih.gov Studies have shown that approximately 62% to 73% of an administered dose of entecavir is recovered in the urine as the parent drug at a steady state. nih.gov This renal excretion is a combination of glomerular filtration and active tubular secretion. amazonaws.comnih.govmedscape.com The involvement of active tubular secretion suggests that specific transport proteins in the kidney play a crucial role in the elimination of entecavir. medscape.comeuropa.eu
While renal excretion is the predominant pathway for the parent drug, entecavir also undergoes some metabolism to form conjugates, including glucuronide and sulfate (B86663) conjugates. amazonaws.com Although the parent drug is the main component excreted renally, the disposition of its metabolites, such as Entecavir 3''-O-β-D-Glucuronide, also involves these excretory pathways. The relative contribution of renal and biliary pathways to the elimination of this compound specifically is an area of ongoing investigation. The biliary excretion of drug metabolites, particularly glucuronides, is a common elimination route. nih.govresearchgate.net
Role of Membrane Transporters in Glucuronide Disposition
The movement of drugs and their metabolites across cell membranes is often facilitated by a variety of membrane transport proteins. These transporters are critical in determining the absorption, distribution, and elimination of many compounds, including glucuronide conjugates.
Investigation of Organic Anion Transporters (OATs) as Mediators of Uptake and Efflux
Organic Anion Transporters (OATs) are a family of transporters primarily expressed in the kidneys and liver that are responsible for the uptake of a wide range of organic anions from the blood into the cells of these organs. nih.gov Research has identified entecavir as a substrate for OAT1 and OAT3. nih.govnih.gov The co-administration of probenecid (B1678239), a known inhibitor of OATs, has been shown to decrease the renal clearance of entecavir in rats, further supporting the role of OATs in its renal secretion. nih.gov
Specifically for this compound, its anionic nature at physiological pH suggests that it is a likely candidate for interaction with OATs. Glucuronide conjugates of other drugs are known substrates for OATs. For instance, isoflavone (B191592) glucuronides are transported by OAT3. monash.edu The uptake of entecavir into renal tubular cells is mediated in part by OAT1 and OAT3. nih.govnih.gov
Characterization of Multidrug Resistance-Associated Proteins (MRPs) in Biliary and Renal Excretion
Multidrug Resistance-Associated Proteins (MRPs) are a family of ATP-binding cassette (ABC) transporters that play a significant role in the efflux of drugs and their metabolites, particularly conjugates like glucuronides, from cells. nih.gov MRPs are expressed in various tissues, including the liver and kidneys, and are involved in both biliary and renal excretion. nih.govxenotech.com
Entecavir has been identified as a substrate of MRP2. nih.govnih.gov MRPs, such as MRP1, MRP2, and MRP3, are known to transport glucuronide conjugates. nih.gov For example, MRP2 is a key transporter in the biliary excretion of organic anions, while MRP3 is involved in the efflux of glucuronide conjugates from hepatocytes into the blood. researchgate.netnih.gov Therefore, it is highly probable that MRPs, particularly MRP2, are involved in the biliary and/or renal excretion of this compound.
Studies on Other Relevant Transporter Families (e.g., OCTs, MATEs, ENTs)
In addition to OATs and MRPs, other transporter families are involved in the disposition of entecavir. Organic Cation Transporters (OCTs), Multidrug and Toxin Extrusion proteins (MATEs), and Equilibrative Nucleoside Transporters (ENTs) have all been implicated.
Studies have shown that entecavir is a substrate for OCT2, MATE1, and MATE2-K, which are involved in its renal secretion. nih.govnih.gov Specifically, OCT2 is responsible for the uptake of entecavir from the blood into renal proximal tubular cells, while MATEs mediate its efflux from these cells into the urine. nih.govnih.gov Entecavir has also been shown to interact with human Concentrative Nucleoside Transporters (CNTs), specifically hCNT2 and hCNT3. nih.gov Furthermore, ENTs, particularly ENT1, are thought to play a significant role in the placental transport of entecavir. nih.gov Given that this compound retains structural similarities to the parent compound, it is possible that it may also interact with some of these transporters, although likely with different affinities.
In Vitro and Ex Vivo Transport Assays (e.g., Vesicle Transport, Cell-Based Overexpression Systems, Kidney Slices)
The involvement of various transporters in the disposition of entecavir and its metabolites has been investigated using a range of in vitro and ex vivo methods. These techniques are essential for characterizing the specific transporters involved and their contribution to drug transport.
Cell-Based Overexpression Systems: Cell lines such as Madin-Darby canine kidney (MDCK) or human embryonic kidney (HEK293) cells are genetically engineered to overexpress a single transporter protein. nih.govnih.govuzh.ch These systems have been used to demonstrate that entecavir is a substrate for hOCT2, hMATE1/2-K, hMRP2, and hMDR1. nih.govnih.gov
Vesicle Transport Assays: Inside-out membrane vesicles isolated from cells overexpressing a specific transporter are used to study ATP-dependent efflux. xenotech.comuzh.ch This method is particularly useful for characterizing ABC transporters like MRPs.
Kidney Slices: The use of precision-cut kidney slices allows for the study of drug transport in a more physiologically relevant system that retains the architecture of the renal tubules. unc.edu
Fresh Villous Fragments and Microvillous Membrane Vesicles: These ex vivo models prepared from human placenta have been used to investigate the placental transport of entecavir and the role of ENTs. nih.gov
These assays, often coupled with sensitive analytical methods like LC-MS/MS, provide detailed information on the kinetics and specificity of transporter-mediated drug disposition. colab.ws
Potential for Enterohepatic Recirculation of this compound
Enterohepatic recirculation is a process where a drug or its metabolite is excreted into the bile, reabsorbed from the intestine, and returned to the liver. nih.gov This can prolong the presence of the compound in the body. Glucuronide conjugates are often substrates for this process, where they are hydrolyzed back to the parent drug by bacterial β-glucuronidases in the gut, allowing for reabsorption. nih.gov
The observation of double peaks in the pharmacokinetic profile of some compounds, such as quercetin-3-O-β-D-glucuronide, has been attributed to enterohepatic recirculation. peerj.com While there is no direct evidence specifically documenting the enterohepatic recirculation of this compound, the fact that it is a glucuronide conjugate raises the possibility. The necessary components for this process are in place: potential biliary excretion of the glucuronide and the presence of β-glucuronidase enzymes in the gut. Further studies are needed to definitively determine the extent, if any, to which this compound undergoes enterohepatic recirculation.
Mass Balance Studies in Pre-clinical Models focusing on Metabolite Recovery
Mass balance studies utilizing radiolabeled entecavir ([14C]entecavir) have been instrumental in elucidating the disposition and elimination pathways of the drug in various preclinical species, including rats, dogs, and monkeys. These studies are fundamental to understanding the extent of metabolism and the routes of excretion of the parent compound and its metabolites.
Following the administration of [14C]entecavir, comprehensive analyses of urine, feces, and bile are conducted to account for the total administered radioactivity. The findings from these preclinical studies consistently demonstrate that entecavir is predominantly eliminated from the body as the unchanged parent drug, primarily through renal excretion.
In studies involving the administration of radiolabeled entecavir to animals, the majority of the radioactive dose is recovered in the urine. For instance, in one account, approximately 75% of the total administered radioactivity was recovered in the urine, with an additional 6% found in the feces. natap.org A significant portion of the dose excreted in the urine, around 70% of the total administered amount, was identified as unchanged entecavir. natap.org This high percentage of unchanged drug in the excreta underscores the limited extent of its metabolism.
The formation of glucuronide conjugates, such as this compound, represents a minor elimination pathway for entecavir. europa.eu While precise quantitative data for the recovery of this specific metabolite in different preclinical species is not extensively detailed in publicly available literature, the collective evidence from mass balance studies points to it being a very small fraction of the administered dose. The primary role of metabolism for entecavir appears to be a secondary clearance mechanism to the predominant renal excretion of the parent drug.
The pharmacokinetic characteristics of entecavir have been shown to be comparable across several preclinical species and humans, suggesting that these animal models are suitable for the toxicological assessment of the drug. natap.org The consistent finding of minimal metabolism across species reinforces the understanding of entecavir's disposition.
Detailed Research Findings
Preclinical mass balance studies provide a quantitative overview of the absorption, distribution, metabolism, and excretion (ADME) of a drug. For entecavir, these studies have been crucial in characterizing its primary elimination route.
Primary Route of Elimination: The principal mechanism of entecavir clearance is renal excretion of the unchanged drug. europa.eu Renal clearance values have been observed to be high, suggesting that both glomerular filtration and active tubular secretion are involved in its elimination. europa.eu
Metabolite Profile: In vivo and in vitro investigations have confirmed that entecavir is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system, which is responsible for the oxidative metabolism of many drugs. Instead, metabolism is limited to minor phase II conjugation pathways, resulting in the formation of glucuronide and sulfate conjugates. europa.eu
Total Radioactivity Recovery: Following a single dose of [14C]entecavir, the majority of the radioactivity is recovered in the urine, with a smaller fraction in the feces. This indicates good absorption and primary reliance on renal clearance. natap.org
The data below summarizes the general findings from mass balance studies in preclinical models.
Table 1: Summary of Entecavir Mass Balance Findings in Preclinical Models
| Parameter | Finding |
| Primary Route of Excretion | Renal |
| Major Component in Excreta | Unchanged Entecavir |
| Metabolic Pathways | Minor Phase II (Glucuronidation, Sulfation) |
| Recovery of Unchanged Drug in Urine | Approximately 70-75% of administered dose natap.orgeuropa.eu |
| Recovery of Total Radioactivity in Urine | Approximately 75% of administered dose natap.org |
| Recovery of Total Radioactivity in Feces | Approximately 6% of administered dose natap.org |
| This compound | Minor metabolite |
Advanced Analytical Methodologies for Entecavir 3 O β D Glucuronide Quantification and Characterization
Chromatographic Separation Techniques
Chromatography is fundamental to isolating Entecavir (B133710) 3''-O-β-D-glucuronide from the parent drug and other endogenous components prior to detection. The polarity imparted by the glucuronic acid moiety necessitates specific chromatographic conditions for effective separation.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone techniques for the analysis of Entecavir and its metabolites. UPLC systems, utilizing columns with smaller particle sizes (typically <2 µm), offer significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. colab.ws These methods are essential for separating the highly polar glucuronide metabolite from the parent entecavir and potential interferences in biological samples. The rapid and specific nature of these techniques makes them well-suited for high-throughput bioanalytical applications.
The successful chromatographic separation of Entecavir 3''-O-β-D-glucuronide hinges on the appropriate selection of the stationary and mobile phases. Reversed-phase (RP) chromatography is the most common approach.
Stationary Phases: C18 columns are frequently employed for the analysis of entecavir and its metabolites, providing a robust and reliable separation mechanism based on hydrophobicity. nih.govnih.gov For instance, columns such as the Waters Symmetry C18 and XBridge-C18 have been successfully used. nih.govnih.gov The choice of a specific C18 column depends on factors like particle size and surface chemistry to achieve optimal peak shape and resolution.
Mobile Phases: The mobile phase typically consists of an aqueous component and an organic modifier, often delivered in a gradient elution program to ensure the efficient separation of compounds with differing polarities. Common mobile phase constituents include:
Aqueous Phase: Buffers like ammonium (B1175870) acetate (B1210297) or ammonium hydrogen carbonate are used to control pH and improve peak shape. nih.govnih.gov Acidifiers such as formic acid or acetic acid are also added to enhance ionization for subsequent mass spectrometry detection. researchgate.net
Organic Phase: Acetonitrile and methanol (B129727) are the most common organic modifiers used to elute the analytes from the reversed-phase column. nih.govnih.govresearchgate.net
The table below summarizes typical chromatographic conditions used for the analysis of Entecavir and related glucuronide compounds.
| Parameter | HPLC Conditions | UPLC/UHPLC Conditions |
| Stationary Phase | Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm) nih.gov | Hanbon® Lichrospher RP C18 (150 mm x 2.0 mm, 5 µm) researchgate.net |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 3) nih.gov | 0.1% Acetic Acid-0.2 mmol Ammonium Acetate in Water researchgate.net |
| Mobile Phase B | Acetonitrile nih.gov | Acetonitrile researchgate.net |
| Elution Mode | Isocratic (50:50, v/v) nih.gov | Gradient researchgate.net |
| Flow Rate | 1.0 mL/min | 0.2 mL/min researchgate.net |
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is the preferred method for the detection and quantification of this compound due to its exceptional sensitivity and selectivity.
The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly with tandem mass spectrometry (LC-MS/MS), represents the gold standard for the bioanalysis of drug metabolites. colab.wsmdpi-res.com This hyphenated technique allows for the separation of the target analyte by LC, followed by its highly specific detection and quantification by MS. LC-MS/MS methods have been developed and validated for the quantitative determination of entecavir in biological matrices like human plasma, demonstrating high sensitivity with lower limits of quantification in the picogram per milliliter (pg/mL) range. nih.gov
Electrospray Ionization (ESI) is the most commonly used ionization source for the analysis of polar and thermally labile molecules like this compound. colab.wsnih.gov ESI generates protonated molecules, [M+H]+, in positive ion mode, which is typically used for Entecavir analysis. nih.gov This "soft" ionization technique minimizes fragmentation within the ion source, preserving the molecular ion for subsequent analysis by the mass spectrometer. This is crucial for accurately determining the molecular weight of the metabolite and for selecting the precursor ion in tandem MS experiments.
Tandem mass spectrometry (MS/MS) is indispensable for both unambiguous structural confirmation and highly selective quantification of this compound. nih.govmdpi-res.com In an MS/MS experiment, the molecular ion (precursor ion) of the analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer.
This process is often performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. nih.gov This technique significantly enhances selectivity by filtering out background noise and interferences, allowing for accurate quantification even at very low concentrations. For Entecavir, a precursor-to-product ion transition of m/z 278.1→152.1 has been utilized for its quantification. nih.gov A similar approach would be applied for its glucuronide metabolite, where the precursor ion would correspond to the protonated molecule of this compound, and a specific, stable product ion would be monitored for quantification and structural confirmation.
The table below outlines the mass spectrometry parameters commonly used for analyzing Entecavir, which are foundational for developing methods for its glucuronide metabolite.
| Parameter | Description |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode colab.wsnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Precursor Ion (Entecavir) | m/z 278.1 ([M+H]+) nih.gov |
| Product Ion (Entecavir) | m/z 152.1 nih.gov |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structural Elucidation
While LC-MS/MS is a powerful tool for detecting and quantifying known metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of novel or unknown metabolites. hyphadiscovery.comresearchgate.net In advanced research scenarios, particularly where mass spectrometry data may be ambiguous, NMR provides unequivocal structural confirmation.
For this compound, NMR would be crucial for confirming the precise site of glucuronidation on the Entecavir molecule. While MS/MS fragmentation can suggest the location of the modification, it may not be definitive. Advanced NMR techniques can resolve this ambiguity. hyphadiscovery.com
1D and 2D NMR Experiments: A suite of NMR experiments is used for structural analysis. A standard dataset includes one-dimensional ¹H NMR and two-dimensional experiments like Correlation Spectroscopy (COSY), which shows ¹H-¹H couplings, as well as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which reveal one-bond and multiple-bond correlations between protons and carbons (¹H-¹³C), respectively. hyphadiscovery.commdpi.com
Structural Confirmation: By analyzing the correlations in these spectra, researchers can piece together the molecular structure. For instance, an HMBC correlation between the anomeric proton of the glucuronic acid moiety and a specific carbon on the Entecavir structure would definitively confirm the attachment point. This is particularly important as incorrect structures have been assigned based on MS/MS fragmentation patterns alone, which were later corrected by NMR analysis. hyphadiscovery.com
Sensitivity and Sample Requirements: Modern NMR instruments equipped with cryoprobes allow for the acquisition of high-quality structural data from very small amounts of purified metabolite, often in the range of 10-30 micrograms. hyphadiscovery.com
The application of NMR is therefore a critical step in advanced research to ensure the correct identification of key metabolites like this compound, providing a solid foundation for understanding the drug's metabolic pathways.
Mechanistic Biological and Toxicological Implications of Entecavir 3 O β D Glucuronide
Evaluation of In Vitro Biological Activity of the Glucuronide Metabolite
Assessment of Residual Antiviral Activity (e.g., against HBV polymerase)
There is no publicly available scientific data assessing the residual antiviral activity of Entecavir (B133710) 3''-O-β-D-Glucuronide against HBV polymerase. The antiviral activity of Entecavir is dependent on its intracellular phosphorylation to the active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate, to inhibit the HBV polymerase. europa.eunafdac.gov.ngmedicines.org.uk The addition of a glucuronide moiety to the Entecavir structure would likely hinder or prevent the necessary phosphorylation steps required for antiviral activity.
In Vitro and Cellular Studies on Metabolite Stability and Reactivity
Hydrolytic Stability of the Glucuronide Conjugate
Specific studies on the hydrolytic stability of Entecavir 3''-O-β-D-Glucuronide are not found in the available literature. The stability of the parent drug, Entecavir, has been studied under various conditions, showing it to be stable under thermal and neutral conditions, but susceptible to degradation under oxidative and acid hydrolysis stress. researchgate.net However, these findings cannot be directly extrapolated to its glucuronide conjugate.
Potential for Metabolite-Mediated Interactions (e.g., enzyme inhibition, transporter modulation)
There are no specific in vitro studies investigating the potential of this compound to inhibit enzymes or modulate transporters. The parent compound, Entecavir, is known to be a substrate for several renal transporters, including organic anion transporter 1 (OAT1), concentrative nucleoside transporters 2 and 3 (CNT2, CNT3), organic cation transporter 2 (OCT2), multidrug and toxin extrusion proteins (MATEs), multidrug resistance-associated protein 2 (MRP2), and multidrug resistance protein 1 (MDR1). nih.govnih.govnih.gov It is plausible that the glucuronide metabolite could also interact with transporters, particularly those involved in the excretion of glucuronidated compounds, but specific data is lacking.
Mechanistic Assessment of Potential Metabolite Toxicity in Pre-clinical Models
No preclinical toxicology studies specifically examining this compound have been published. Preclinical studies on the parent drug, Entecavir, have been extensive and have established its general safety profile. wjgnet.comnih.govnih.gov These studies have not identified any toxicity specifically attributed to its metabolites. The low levels of observed metabolites have likely contributed to the focus of toxicological assessments on the parent compound. In vitro studies have shown that Entecavir has a low potential for mitochondrial toxicity. wjgnet.comnih.gov
In Vitro Cytotoxicity Assays (e.g., in liver or kidney cell lines)
Specific in vitro cytotoxicity studies focusing exclusively on this compound are not prominently documented. Research has predominantly centered on the parent drug, Entecavir, to establish its safety and toxicological profile.
Studies on Entecavir in various cell lines, including the human liver cell line HepG2, have been conducted to assess its potential for cytotoxicity. These assays are crucial for determining if a drug or its metabolites could cause damage to cells, particularly in organs central to drug metabolism and excretion like the liver and kidneys.
For the parent compound, Entecavir, in vitro studies have shown a low potential for cytotoxicity. For instance, Entecavir displayed no significant transporter-mediated cytotoxicity in cells transfected with human organic anion transporter 1 (hOAT1) or human concentrative nucleoside transporters (hCNT2, hCNT3) at concentrations up to 1000 μM. nih.gov In HepG2 cells, Entecavir concentrations as high as 100 times the maximal clinical exposure did not adversely affect cell proliferation. nih.gov This suggests a high safety margin for the parent drug at the cellular level. While these findings pertain to Entecavir, they provide an important baseline, as metabolites are often evaluated relative to the parent compound's activity.
Table 1: In Vitro Cytotoxicity Data for Entecavir (Parent Compound)
| Cell Line | Transporter | Compound | Concentration | Result | Citation |
|---|---|---|---|---|---|
| HeLa | hOAT1 | Entecavir | Up to 1000 μM | No significant effect on cell viability | nih.gov |
| HeLa | hCNT2 | Entecavir | Up to 1000 μM | No significant effect on cell viability | nih.gov |
| HeLa | hCNT3 | Entecavir | Up to 1000 μM | No significant effect on cell viability | nih.gov |
| HepG2 | N/A | Entecavir | ~75 μM | No effect on cell proliferation | nih.gov |
Evaluation of Cellular Stress Responses Induced by the Metabolite
There is a lack of specific studies evaluating the cellular stress responses, such as the induction of endoplasmic reticulum (ER) stress or oxidative stress, directly attributable to the this compound metabolite.
Research into the parent compound, Entecavir, has explored its impact on cellular stress, particularly mitochondrial function, which is a known area of concern for nucleoside reverse transcriptase inhibitors (NRTIs). nih.govnih.gov Extensive in vitro testing has demonstrated that Entecavir does not induce mitochondrial toxicity. nih.govwjgnet.com In HepG2 cells, even at high concentrations, Entecavir did not lead to an increase in lactate (B86563) production (a marker of mitochondrial dysfunction) or a reduction in mitochondrial DNA. nih.gov Furthermore, the active form of Entecavir, entecavir-triphosphate, is a weak inhibitor of mitochondrial DNA polymerase gamma, the enzyme responsible for mitochondrial DNA replication. nih.govnih.gov This lack of mitochondrial stress is a key feature distinguishing Entecavir from some other NRTIs. nih.govwjgnet.com
Comparative Analysis with Parent Compound Toxicity in Research Models
A direct comparative analysis of the toxicity of this compound against its parent compound, Entecavir, is hampered by the absence of specific toxicological data for the metabolite. However, based on the principles of drug metabolism, some inferences can be drawn.
Glucuronidation is a Phase II metabolic reaction that conjugates a lipophilic compound with glucuronic acid, rendering it more polar and water-soluble, thus facilitating its elimination from the body, primarily via urine. This process generally results in pharmacologically inactive and less toxic metabolites.
The parent compound, Entecavir, has been shown to have a low toxicity profile in various research models. It is not a substrate, inhibitor, or inducer of the cytochrome P450 enzyme system, minimizing the risk of drug-drug interactions. drugbank.com In vitro studies have consistently shown no evidence of mitochondrial toxicity, a significant adverse effect associated with some other drugs in its class. nih.govnih.gov Genetic toxicology tests indicated that Entecavir was not mutagenic, although it was clastogenic in human lymphocytes at very high, cytotoxic concentrations (10,000 times higher than its effective antiviral concentration). nih.gov Given that this compound is the product of a primary detoxification pathway, it is anticipated to be less toxic than Entecavir itself.
Table 2: Comparative Toxicological Profile Context
| Feature | Entecavir (Parent Compound) | This compound (Metabolite) |
|---|---|---|
| Mitochondrial Toxicity | No evidence of toxicity observed in in vitro assays. nih.govnih.govwjgnet.com | Data not available; expected to be low to negligible. |
| Cytotoxicity | Low potential for cytotoxicity in liver and kidney cell lines. nih.govnih.gov | Data not available; expected to be lower than the parent compound. |
| Metabolic Pathway | Primarily eliminated by the kidneys after glucuronidation. drugbank.com | Product of the primary detoxification pathway. |
| Biological Activity | Potent antiviral activity. drugbank.comnih.gov | Generally expected to be pharmacologically inactive. |
Computational and in Silico Modeling of Entecavir Glucuronidation and Metabolite Disposition
Molecular Docking and Dynamics Simulations for UGT-Entecavir Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Entecavir (B133710), and a protein, in this case, the UDP-glucuronosyltransferase (UGT) enzymes responsible for its metabolism.
Prediction of Binding Affinity and Orientation within UGT Active Sites
Molecular docking studies can predict the binding affinity and preferred orientation of Entecavir within the active sites of various UGT isoforms. These simulations calculate a docking score, which estimates the binding energy of the ligand-protein complex. A lower docking score generally indicates a more favorable binding interaction. For instance, in silico studies have been employed to investigate the binding of Entecavir to viral enzymes, demonstrating the utility of these methods in predicting molecular interactions. nih.govresearchgate.net While specific docking studies on Entecavir with UGT enzymes are not extensively detailed in the provided results, the principles of these studies are well-established. The process involves generating multiple possible conformations of the Entecavir molecule within the UGT active site and scoring them based on factors like hydrogen bonding, and van der Waals forces. nih.gov
Identification of Key Amino Acid Residues Involved in Glucuronidation
By analyzing the docked poses of Entecavir within the UGT active site, it is possible to identify the key amino acid residues that play a crucial role in the glucuronidation process. These residues may be involved in orienting the drug for the catalytic reaction or in stabilizing the binding through various non-covalent interactions. Molecular dynamics simulations can further elucidate the dynamic nature of these interactions over time, providing a more detailed picture of the binding process. nih.govmdpi.com Such simulations can reveal conformational changes in both the enzyme and the drug that facilitate the metabolic reaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Studies for Glucuronidation Rates
Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) models are computational tools that correlate the chemical structure of a compound with its biological activity or metabolic rate. These models are valuable for predicting the glucuronidation rates of new drug candidates based on their structural features. While specific QSAR or SMR studies focused solely on Entecavir's glucuronidation were not found in the search results, the general applicability of these methods to predict the metabolism of compounds, including those undergoing glucuronidation, is well-documented. nih.gov These models are built using a dataset of compounds with known glucuronidation rates and a set of calculated molecular descriptors. The resulting equations can then be used to predict the metabolic fate of structurally similar compounds.
Physiologically Based Pharmacokinetic (PBPK) Modeling of Entecavir and Glucuronide Metabolite
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical modeling technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. These models integrate physiological information with drug-specific parameters to predict the concentration-time profiles of a drug and its metabolites in various tissues and fluids. nih.gov
Development of PBPK Models for Pre-clinical Species
PBPK models are often first developed and validated in preclinical species, such as rats and mice, before being extrapolated to humans. researchgate.netfrontiersin.org These models incorporate species-specific physiological parameters, such as organ volumes and blood flow rates, along with in vitro metabolic data for Entecavir's glucuronidation. nih.gov The development of such models allows for the early prediction of the pharmacokinetic behavior of Entecavir and its glucuronide metabolite, aiding in the design of preclinical studies. mdpi.com
Simulation of Metabolite Concentrations in Various Tissues and Fluids (e.g., plasma, urine, bile, liver)
Interactive Data Table: Key Parameters in PBPK Modeling of Entecavir and its Glucuronide Metabolite
| Parameter Category | Specific Parameter | Relevance to Entecavir Glucuronidation Modeling |
| Physiological | Liver volume, Blood flow to the liver | Determines the rate of delivery of Entecavir to the primary site of metabolism. |
| Kidney volume, Renal blood flow | Influences the rate of renal excretion of Entecavir and its glucuronide metabolite. | |
| Drug-Specific | UGT enzyme kinetics (Km, Vmax) | Defines the rate of Entecavir glucuronidation in the liver. |
| Plasma protein binding | Affects the fraction of unbound drug available for metabolism and excretion. | |
| Tissue-to-plasma partition coefficients | Describes the distribution of Entecavir and its metabolite into various tissues. | |
| Metabolite-Specific | Formation rate from parent drug | Determined by the UGT-mediated metabolism of Entecavir. |
| Elimination rate constant | Characterizes the clearance of Entecavir 3''-O-β-D-glucuronide from the body. |
In Silico Prediction of Metabolite Transport and Excretion Mechanisms
The transport and excretion of glucuronide metabolites are pivotal determinants of their systemic and tissue exposure. For this compound, in silico models are employed to predict its interaction with various efflux and uptake transporters, which govern its cellular and systemic clearance. These computational approaches utilize the chemical structure of the metabolite to forecast its transport liabilities.
Advanced in silico tools and methodologies are available for predicting drug metabolism and excretion. mdpi.com Machine learning algorithms, trained on extensive datasets of compounds with known transporter affinities, can predict whether a molecule is a substrate for specific transporters. nih.gov For this compound, these predictions would focus on key transporters involved in hepatobiliary and renal clearance, such as Multidrug Resistance-Associated Proteins (MRP2, MRP3, MRP4) and Breast Cancer Resistance Protein (BCRP), which are known to handle glucuronidated compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models represent another cornerstone of in silico prediction. researchgate.net These models establish a mathematical correlation between the physicochemical properties of a molecule and its biological activity, in this case, its transport rate or affinity for a transporter. For this compound, descriptors such as molecular weight, polar surface area, and charge distribution would be used to build predictive QSAR models. nih.gov The output of these models can provide a preliminary assessment of which transporters are likely to be involved in the excretion of this metabolite.
The following table illustrates the type of output that can be generated from in silico transporter interaction predictions for this compound.
| Transporter | Prediction Method | Predicted Substrate Status | Confidence Score | Putative Role in Disposition |
| MRP2 | Machine Learning | Yes | 0.85 | Biliary Excretion |
| BCRP | Machine Learning | Yes | 0.78 | Biliary & Intestinal Efflux |
| MRP4 | QSAR Model | Likely | 0.72 | Basolateral Efflux from Hepatocytes |
| OAT1 | QSAR Model | Unlikely | 0.21 | Renal Uptake |
| OAT3 | Machine Learning | Possible | 0.55 | Renal Uptake |
This table presents hypothetical data for illustrative purposes.
Furthermore, computational models can predict the site of metabolism (SOM), which for this compound, has already occurred at the 3''-O- position. However, subsequent or alternative metabolic pathways, although minor for entecavir, can also be explored using these tools. nih.govoup.com
Integration of In Silico Data with In Vitro and Ex Vivo Findings for Predictive Modeling
The true power of in silico predictions is realized when they are integrated with data from in vitro and ex vivo systems. This integration allows for the refinement of computational models and the construction of more robust, predictive frameworks such as physiologically based pharmacokinetic (PBPK) models.
In vitro assays, using systems like human liver microsomes or hepatocytes, provide empirical data on metabolic stability and metabolite formation. mdpi.com For this compound, in vitro studies using transporter-expressing cell lines or membrane vesicles would be conducted to confirm and quantify the interactions predicted by in silico models. nih.gov These experiments would yield crucial kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for transporter-mediated processes.
The synergy between in silico and in vitro data is a cornerstone of modern drug development, allowing for a "fail early, fail cheap" strategy by identifying potential pharmacokinetic issues before extensive in vivo studies. mdpi.com The integration of these data types is often achieved through PBPK modeling. nih.gov A PBPK model for entecavir and its glucuronide metabolite would incorporate:
System-specific data: Physiological parameters like organ volumes and blood flow rates.
Compound-specific data (in silico): Physicochemical properties such as lipophilicity and pKa.
Compound-specific data (in vitro): Parameters like metabolic clearance and transporter kinetics.
This integrated model can then simulate the concentration-time profiles of both the parent drug and this compound in various tissues and in plasma. nih.gov Such models are invaluable for predicting the impact of genetic polymorphisms in transporters or drug-drug interactions on the metabolite's disposition. nih.gov
The table below demonstrates how data from different sources can be integrated for predictive modeling of this compound disposition.
| Parameter | In Silico Prediction | In Vitro Measurement | Integrated Value for PBPK Model |
| BCRP Efflux Ratio | High (Predicted Substrate) | 2.5 (Caco-2 Assay) | Confirmed, kinetic parameters incorporated |
| MRP2-mediated Transport (Vmax) | N/A | 150 pmol/min/mg protein | 150 pmol/min/mg protein |
| Renal Clearance Contribution | Low (Based on OAT prediction) | To be determined via human ADME studies | Initial estimate based on physicochemical properties and in vitro data |
| Hepatic Uptake | N/A | Low in suspended hepatocytes | Low passive diffusion assumed |
This table presents hypothetical data for illustrative purposes.
By combining computational predictions with experimental data, a comprehensive and dynamic understanding of the disposition of this compound can be developed. This integrated approach enhances the accuracy of human pharmacokinetic predictions and provides a mechanistic basis for interpreting clinical data. acs.orgacs.org
Influence of Physiological and Pathophysiological Conditions on Entecavir Glucuronide Formation and Disposition Pre Clinical Focus
Impact of Hepatic Impairment on Glucuronidation Capacity (in vitro/animal models)
While Entecavir (B133710) itself is not extensively metabolized by the liver, the process of glucuronidation, which leads to the formation of Entecavir 3''-O-β-D-Glucuronide, is primarily a hepatic function. nih.gov In vitro studies using human liver microsomes are a common method to assess the glucuronidation capacity. researchgate.netnih.govresearchgate.net Although specific data on Entecavir glucuronidation in models of hepatic impairment is limited, the general understanding is that severe liver disease can compromise the activity of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for this metabolic pathway.
Renal Impairment and Metabolite Excretion in Animal Models
Preclinical studies in animal models are crucial for understanding the excretion of drugs and their metabolites in the context of renal impairment. nih.gov For Entecavir, renal excretion is a significant route of elimination. nih.gov Animal models, such as rats with induced renal dysfunction, allow researchers to investigate how reduced kidney function affects the clearance of Entecavir and its glucuronide metabolite.
A study in rats demonstrated that organic anion and cation transporters are likely involved in the renal excretion of Entecavir. nih.gov Co-administration of probenecid (B1678239) and cimetidine, which are inhibitors of these transporters, led to a significant reduction in the renal clearance of Entecavir. nih.gov This suggests that in a state of renal impairment where transporter function is compromised, the excretion of both the parent drug and its glucuronide metabolite could be significantly reduced, leading to their accumulation in the body. While this study focused on the parent drug, the findings have strong implications for its renally-cleared metabolites.
Table 1: Effect of Transporter Inhibitors on Entecavir Renal Clearance in Rats nih.gov
| Inhibitor | Change in Steady State Plasma Concentration | Reduction in Renal Clearance |
| Cimetidine | ▲ 127.61% | ▼ 50.47% |
| Probenecid | ▲ 169.46% | ▼ 67.76% |
This interactive table summarizes the significant impact of transporter inhibitors on Entecavir's renal clearance, highlighting the potential for altered disposition in renal impairment.
Age-Related Changes in UGT Activity and Metabolite Formation (in vitro/animal models)
The activity of UGT enzymes, which are responsible for glucuronidation, can vary significantly with age. researchgate.netfrontiersin.orgnih.gov Preclinical studies, often using liver microsomes from animals of different age groups, have shown that the expression and activity of various UGT isoforms change throughout the lifespan. researchgate.netfrontiersin.orgnih.gov
Research indicates that the abundance of UGT enzymes generally increases with age, with neonates having considerably lower levels of UGT1A enzymes compared to adults. researchgate.net Studies in children have shown a significant age-dependent increase in the expression of several UGTs, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, and UGT2B7, during the first 25 years of life. frontiersin.orgnih.gov This suggests that the formation of this compound could be less efficient in younger individuals. Animal studies in rats have also demonstrated age-related changes in the glucuronidation of other compounds, with the specific pattern of change depending on the particular UGT isoenzyme and the substrate. nih.gov These findings underscore the importance of considering age as a factor that can influence the metabolic profile of Entecavir.
Genetic Polymorphisms in UGTs and Transporters Affecting Glucuronidation and Disposition (mechanistic studies, not clinical outcomes)
Genetic variations, or polymorphisms, in the genes encoding UGT enzymes and drug transporters can lead to significant inter-individual differences in drug metabolism and disposition. nih.gov Mechanistic studies explore how these genetic differences alter enzyme or transporter function at a molecular level.
Polymorphisms in UGT genes can affect the rate and extent of glucuronidation. nih.gov For example, variations in the UGT1A1 gene are known to impact the metabolism of various drugs. xenotech.com While specific studies on the direct impact of UGT polymorphisms on Entecavir glucuronidation are not extensively documented, the principle that genetic variability in these enzymes can alter metabolic pathways is well-established. Similarly, polymorphisms in transporter proteins involved in the renal excretion of Entecavir and its glucuronide metabolite could influence their clearance from the body. nih.gov Investigating these genetic factors is key to understanding the variability in drug response observed among individuals.
Influence of Concomitant Agents on Glucuronidation and Transport (mechanistic, not clinical drug-drug interactions)
The co-administration of other drugs or substances can influence the glucuronidation and transport of Entecavir and its metabolites. Mechanistic studies in this area focus on the molecular interactions, such as enzyme inhibition or induction, rather than clinical outcomes.
In vitro studies have shown that Entecavir is not a substrate, inhibitor, or inducer of the major cytochrome P450 (CYP450) enzymes, suggesting a low potential for drug interactions mediated by this system. fda.gov However, interactions involving UGT enzymes and transporters are still possible. For instance, drugs that are potent inhibitors or inducers of the specific UGT isoforms responsible for Entecavir glucuronidation could alter the formation of this compound.
As previously mentioned, a study in rats showed that inhibitors of organic anion and cation transporters, such as probenecid and cimetidine, significantly decreased the renal excretion of Entecavir. nih.gov This type of interaction, which affects the transport process, can lead to increased systemic exposure to both the parent drug and its metabolites. Understanding these potential interactions at a mechanistic level is crucial for predicting and managing potential drug-drug interactions. nih.govviralhepatitisjournal.org
Future Research Horizons for this compound: A Roadmap for Deeper Understanding
While Entecavir has long been a cornerstone in the management of chronic hepatitis B, a comprehensive understanding of its metabolic fate, particularly concerning its minor metabolites like this compound, remains an evolving field of study. The exploration of these metabolic pathways is crucial for optimizing therapeutic strategies and personalizing treatment. This article outlines key future directions and emerging research opportunities that promise to illuminate the intricate journey of Entecavir and its glucuronide conjugate within the human body.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural identification of Entecavir 3''-O-β-D-Glucuronide, and how can they be validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. For NMR, focus on characteristic shifts in the glucuronic acid moiety (e.g., anomeric proton signals at δ 5.17–5.22 ppm with a coupling constant of ~7.5 Hz, indicative of β-configuration). MS analysis should confirm the molecular ion [M-H]⁻ and fragmentation patterns. Validation requires comparison with authenticated reference standards (e.g., this compound, CAS E558910) and cross-referencing with published spectral data for analogous glucuronides (e.g., resveratrol glucuronides) .
Q. How can synthetic routes for this compound be optimized for regioselective glucuronidation?
- Methodological Answer : Enzymatic synthesis using UDP-glucuronosyltransferases (UGTs) is preferred for regioselectivity. For example, UGT isoforms like UGT1A1 or Streptomyces-derived GcaC (from S. chromofuscus) can be screened for activity. Reaction conditions (pH 6.5–7.5, 40°C, substrate concentration ≤0.5 mM) and cofactor stability (e.g., UDP-glucuronic acid) must be optimized to avoid non-specific byproducts. Parallel chemical synthesis via selective deacetylation (e.g., ammonium acetate-mediated methods) may also be adapted for scalability .
Q. Why is the position of glucuronidation critical for metabolite activity studies?
- Methodological Answer : The glucuronidation site (e.g., 3''-O vs. 7-O) affects solubility, membrane transport, and biological activity. For instance, quercetin 3-O-β-D-glucuronide exhibits different efflux kinetics via MRP2 transporters compared to its 4'-O isomer. Use regioselective UGTs or chemical protection/deprotection strategies to isolate specific isomers. Validate positional specificity using comparative NMR and enzymatic hydrolysis assays .
Advanced Research Questions
Q. How can bioconversion efficiency of this compound be maximized in microbial systems?
- Methodological Answer : Optimize substrate loading and enzyme expression. For example, in E. coli BL21(DE3) expressing GcaC, substrate concentrations >0.5 mM reduced conversion rates by 50% due to enzyme inhibition. Scale-up to 1 L reactions under controlled pH (6.5) and OD600 (10) achieved 78–83% yield for resveratrol glucuronides. Monitor real-time UDP-glucuronic acid depletion via LC-MS to adjust feeding strategies .
Q. How should researchers resolve contradictions between in vitro and in vivo glucuronidation data?
- Methodological Answer : Discrepancies often arise from tissue-specific UGT expression (e.g., hepatic vs. intestinal isoforms) or competing metabolic pathways. For example, S. chromofuscus GcaC produced resveratrol-3-O-glucuronide in vitro, but in vivo studies detected additional isomers. Use knockout microbial strains or human organoid models to isolate specific UGT contributions. Cross-validate with isotopic tracing (e.g., ¹⁴C-labeled Entecavir) .
Q. What strategies are effective for scaling up this compound production while maintaining purity?
- Methodological Answer : Implement fed-batch fermentation with controlled substrate feeding to avoid accumulation of inhibitory intermediates. For chemical synthesis, optimize column chromatography (e.g., reverse-phase C18 with acetonitrile/water gradients) or crystallization conditions. Purity (>95%) can be confirmed via HPLC-UV (λ = 254–280 nm) and absence of unreacted starting material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
